molecular formula C20H21N3O3S2 B2382576 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide CAS No. 864916-85-8

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

Cat. No.: B2382576
CAS No.: 864916-85-8
M. Wt: 415.53
InChI Key: SIDHLKCLEDKIBH-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a complex organic compound with a molecular formula of C22H22N2O3S. This compound features a phenyl group, a thiadiazole ring, and a dimethoxyphenyl moiety, making it a unique and versatile molecule in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the 3,4-dimethoxyphenyl ethylamine. This intermediate is then reacted with thiadiazole derivatives under specific conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale chemical reactors, precise temperature control, and the use of catalysts to ensure high yield and purity. The process would also require stringent safety measures due to the reactive nature of the intermediates and final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Employing reducing agents such as lithium aluminum hydride.

  • Substitution: Utilizing nucleophiles or electrophiles under controlled conditions.

Major Products Formed:

  • Oxidation can lead to the formation of quinones or carboxylic acids.

  • Reduction may produce amines or alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antioxidant effects.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

  • 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

  • Other thiadiazole derivatives

Uniqueness: This compound stands out due to its unique combination of functional groups and structural features, which contribute to its diverse applications and potential biological activity.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-25-16-9-8-14(12-17(16)26-2)10-11-21-18(24)13-27-20-22-19(23-28-20)15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDHLKCLEDKIBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC(=NS2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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